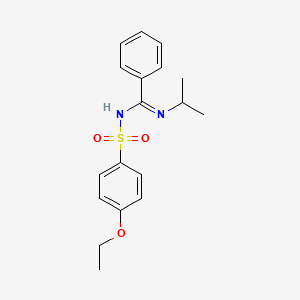

(Z)-N'-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide

説明

特性

IUPAC Name |

N-(4-ethoxyphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-4-23-16-10-12-17(13-11-16)24(21,22)20-18(19-14(2)3)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUCDHATOVZJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(=NC(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

Formation of 4-ethoxybenzenesulfonyl chloride: This intermediate is prepared by reacting 4-ethoxybenzenesulfonyl chloride with a suitable base, such as pyridine, under controlled conditions.

Coupling with benzenecarboximidamide: The 4-ethoxybenzenesulfonyl chloride is then reacted with benzenecarboximidamide in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods

Industrial production of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

(Z)-N’-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carboximidamide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Various substituted benzenecarboximidamide derivatives.

科学的研究の応用

(Z)-N’-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carboximidamide groups can form hydrogen bonds or electrostatic interactions with target proteins, modulating their activity and leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally and functionally related molecules (Table 1). Key differences arise in substituent groups, electronic profiles, and steric effects, which are analyzed using computational tools (e.g., Multiwfn ) and noncovalent interaction (NCI) mapping .

Table 1: Structural and Functional Comparison with Analogous Compounds

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group in the target compound is electron-donating, enhancing the electron density of the sulfonyl-phenyl ring. This contrasts with fluorophenyl groups in X77, which are electron-withdrawing and may increase binding affinity to polar enzyme pockets .

- In contrast, tert-butyl (in the imidazole-carboxamide analog) provides greater bulk, which could hinder binding but improve metabolic stability .

Noncovalent Interactions

Using NCI analysis , the sulfonyl group in the target compound likely participates in hydrogen bonding (e.g., with backbone amides or water molecules in protein targets). The ethoxy group may engage in van der Waals interactions or π-stacking with aromatic residues. Comparatively, X77’s pyrrolidinone and fluorophenyl groups exhibit stronger electrostatic and halogen-bonding interactions, as observed in its binding to SARS-CoV-2 Mpro .

Electronic Properties

The sulfonyl group in the target compound creates a region of high electron deficiency (positive ESP), favoring interactions with electron-rich residues. In contrast, X77’s indole-carboxamide core shows a balanced ESP, optimizing interactions with both polar and nonpolar regions of the Mpro active site .

Research Implications and Limitations

Its moderate steric profile and tunable electronic properties make it a candidate for further optimization. However, the lack of explicit binding or solubility data (absent in provided evidence) necessitates validation through synthesis and assay studies.

生物活性

(Z)-N'-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on available research findings.

Synthesis

The synthesis of (Z)-N'-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with propan-2-amine and benzenecarboximidamide under controlled conditions. The purity and structure of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties, enzyme inhibition, and potential as a therapeutic agent.

Anticancer Activity

Recent research has indicated that derivatives of benzenesulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds similar to (Z)-N'-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide demonstrated IC50 values in the low micromolar range against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, suggesting promising anticancer properties .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-N'-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide | MDA-MB-468 | 3.99 ± 0.21 |

| Similar Compound A | MDA-MB-468 | 1.48 ± 0.08 |

| Similar Compound B | CCRF-CM | 4.51 ± 0.24 |

| Similar Compound C | CCRF-CM | 9.83 ± 0.52 |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis, as indicated by increased levels of cleaved caspases in treated cells . Additionally, molecular docking studies have suggested that the compound may interact with specific targets involved in cancer cell proliferation and survival.

Enzyme Inhibition

Another significant aspect of the biological activity of (Z)-N'-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide is its potential as an enzyme inhibitor. Studies have shown that sulfonamide derivatives can inhibit various enzymes, including carbonic anhydrases, which are implicated in tumor growth and metastasis .

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | K_i (nM) |

|---|---|---|

| (Z)-N'-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide | Carbonic Anhydrase IX | 94.4 |

| Standard Inhibitor | Carbonic Anhydrase IX | 250 |

Case Studies

- Breast Cancer Study : A study involving the application of the compound on MDA-MB-468 cells revealed that it significantly arrested the cell cycle at G0-G1 and S phases, indicating its potential as a chemotherapeutic agent .

- Leukemia Model : In another case study on leukemia cell lines, the compound showed a dose-dependent increase in cytotoxicity, further supporting its role as a potential treatment for hematological malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。